molecular formula C17H14ClNO4 B12120657 Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12120657
M. Wt: 331.7 g/mol
InChI Key: WAURJSGLNGVWTD-UHFFFAOYSA-N
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Description

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14ClNO4 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1215460-95-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO4C_{17}H_{14}ClNO_{4}, with a molecular weight of approximately 331.75 g/mol. The compound features a quinoline moiety, which is commonly associated with various pharmacological activities.

Biological Activity Overview

Research into the biological activity of this compound has focused on its antimicrobial and anticancer properties. The presence of the furan and quinoline rings contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Preliminary studies have indicated that compounds containing quinoline structures exhibit notable antimicrobial properties. For example, this compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis62.5 µg/mL

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The findings are summarized in the following table:

Cell Line IC50 (µg/mL)
HeLa45.0
HepG250.0
Vero>100

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property in anticancer drug development.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Quinoline derivatives are known to interfere with DNA replication processes.
  • Disruption of Cell Membrane Integrity : The furan ring may enhance the ability of the compound to penetrate bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities, finding that modifications to the quinoline moiety significantly impacted their potency against bacterial strains and cancer cell lines.
  • Comparative Analysis : Research comparing this compound with other quinoline-based derivatives highlighted its superior antibacterial activity against specific strains, suggesting its potential as a lead compound for further drug development.
  • Toxicological Studies : Preliminary toxicological assessments indicate that while effective against pathogens and cancer cells, further studies are required to evaluate its safety profile in vivo.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 5-[(8-chloro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14ClNO4/c1-10-8-14(20)12-4-3-5-13(18)16(12)19(10)9-11-6-7-15(23-11)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

WAURJSGLNGVWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)Cl

Origin of Product

United States

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